3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one
Overview
Description
“3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one” is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the allyl group: This step might involve allylation reactions using reagents like allyl bromide.
Hydroxylation and phenylation: These steps can be carried out using hydroxylating agents and phenylating reagents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming various ethers or esters.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of “3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one” would depend on its specific biological activity. It might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one: Lacks the allyl group.
3-allyl-1-phenyl-1,8-naphthyridin-2(1H)-one: Lacks the hydroxyl group.
3-allyl-4-hydroxy-1,8-naphthyridin-2(1H)-one: Lacks the phenyl group.
Uniqueness
“3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one” is unique due to the presence of all three functional groups (allyl, hydroxyl, and phenyl), which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
3-Allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one, also known as Sch 33303, is a compound of considerable interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 278.31 g/mol. The compound features a naphthyridine core, characterized by its bicyclic structure containing nitrogen atoms. The presence of an allyl group and a hydroxy substituent enhances its chemical reactivity and biological potential .
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
1. Antiallergic Activity:
- It has been identified as an inhibitor of SRS-A (Slow Reacting Substance of Anaphylaxis) release, which suggests its potential use in alleviating allergic symptoms such as asthma .
2. Neuroprotective Effects:
- Similar compounds within the naphthyridine class have shown neuroprotective properties, indicating that 3-allyl derivatives may also possess this capability due to their ability to cross the blood-brain barrier effectively .
3. D1 Receptor Affinity:
- Studies have demonstrated that 3-allyl derivatives can act as selective D1 dopamine receptor agonists, exhibiting significant affinity and efficacy compared to other structural analogs . This positions them as potential candidates for treating neurological disorders.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
Target | Mechanism |
---|---|
SRS-A | Inhibition of release during allergic reactions |
D1 Dopamine Receptor | Agonistic activity leading to enhanced dopaminergic signaling |
Case Studies
Several studies have explored the biological effects and therapeutic potential of this compound:
Case Study 1: Antiallergic Effects
- A study investigating the efficacy of Sch 33303 in animal models demonstrated a significant reduction in airway hyperresponsiveness and eosinophilic inflammation in asthmatic conditions, supporting its role as an antiallergic agent .
Case Study 2: Neuroprotective Potential
- Research on related naphthyridine compounds indicated their ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that 3-allyl derivatives may offer similar protective effects against neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies:
Common Synthesis Routes:
Properties
IUPAC Name |
4-hydroxy-1-phenyl-3-prop-2-enyl-1,8-naphthyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-2-7-14-15(20)13-10-6-11-18-16(13)19(17(14)21)12-8-4-3-5-9-12/h2-6,8-11,20H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSUHPJUEBYIIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715768 | |
Record name | 4-Hydroxy-1-phenyl-3-(prop-2-en-1-yl)-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89108-63-4 | |
Record name | 4-Hydroxy-1-phenyl-3-(prop-2-en-1-yl)-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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